molecular formula C19H19N7O B10915591 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10915591
M. Wt: 361.4 g/mol
InChI Key: MUSSMXSDODECQA-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that features a pyrazole ring fused to a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3(5)-aminopyrazoles with appropriate aldehydes or ketones to form the pyrazole ring . This intermediate is then subjected to cyclization reactions with triazolopyrimidine derivatives under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the combination of the pyrazole and triazolopyrimidine rings.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H19N7O/c1-3-25-16(9-10-21-25)13(2)23-18(27)17-11-15(14-7-5-4-6-8-14)24-19-20-12-22-26(17)19/h4-13H,3H2,1-2H3,(H,23,27)

InChI Key

MUSSMXSDODECQA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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